4-[(2-Methylphenyl)methylsulfanyl]quinazoline
描述
属性
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-6-2-3-7-13(12)10-19-16-14-8-4-5-9-15(14)17-11-18-16/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMDUGITJFSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322712 | |
| Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852366-97-3 | |
| Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
The synthesis of 4-[(2-Methylphenyl)methylsulfanyl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving formamide or other suitable reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the 2-Methylphenyl Group: The final step involves the alkylation of the sulfanyl group with 2-methylbenzyl halides under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
化学反应分析
4-[(2-Methylphenyl)methylsulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Pharmacological Activities
1. Anti-Cancer Activity
Quinazoline derivatives, including 4-[(2-Methylphenyl)methylsulfanyl]quinazoline, have been extensively studied for their anti-cancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit the growth of HeLa and MDA-MB-231 cancer cells with varying degrees of potency. Specific derivatives have demonstrated IC50 values as low as 7.52 μM against HeLa cells, indicating strong potential for further development as anti-cancer agents .
Table 1: Anti-Cancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 7.52 |
| Compound 24 | MDA-MB-231 | 38.38 |
| Compound 18 | HepG2 | 31.85 |
The mechanism of action often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation . The presence of the methylsulfanyl group enhances the compound's ability to interact with these targets.
2. Anti-Microbial Activity
In addition to its anti-cancer effects, quinazoline derivatives also exhibit notable anti-microbial properties. Compounds containing the quinazoline scaffold have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating their potential as therapeutic agents for bacterial infections .
Table 2: Anti-Microbial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| This compound | Staphylococcus aureus | 250 |
| Compound 1 | Escherichia coli | 200 |
Other Therapeutic Applications
3. Anti-Convulsant Properties
Recent studies have indicated that quinazoline derivatives may also exhibit anti-convulsant activity. Compounds derived from this scaffold have been screened for their ability to reduce seizure activity in animal models, showing promise as potential treatments for epilepsy .
4. Anti-Inflammatory Effects
Quinazolines have been recognized for their anti-inflammatory properties as well. Certain derivatives have been shown to inhibit inflammatory pathways, making them candidates for conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several case studies illustrate the efficacy of quinazoline derivatives in clinical settings:
- Case Study A : A derivative of quinazoline was tested in a clinical trial involving patients with advanced breast cancer. The study reported a significant reduction in tumor size in a subset of patients, leading to further investigation into similar compounds .
- Case Study B : Another study focused on a series of synthesized quinazoline compounds that were evaluated for their anti-microbial activity against resistant strains of bacteria. Results indicated that modifications to the quinazoline structure could enhance efficacy against resistant strains .
作用机制
The mechanism of action of 4-[(2-Methylphenyl)methylsulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The sulfanyl group and the quinazoline core play crucial roles in its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Structural Analogues and Substitution Patterns
Quinazoline derivatives often feature substitutions at positions 2, 4, or 5. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of 4-[(2-Methylphenyl)methylsulfanyl]quinazoline with Related Compounds
Key Observations:
- Positional Influence : Substitutions at position 4 are common in bioactive quinazolines. For instance, Compound 3f () with dual aryl groups at positions 2 and 4 exhibited antimalarial activity, suggesting that bulky substituents at position 4 may enhance target binding .
Key Observations:
- Sulfanyl vs.
- Antimicrobial Potential: Quinazolines with halogenated or nitrophenyl substituents (e.g., Nangare et al., ) show strong antifungal activity, suggesting that electron-withdrawing groups enhance microbial targeting .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 2-methylbenzylsulfanyl group in this compound likely increases logP compared to morpholino or cyano-substituted analogs (e.g., Compound 3f), affecting absorption and distribution .
- Metabolic Stability : Sulfanyl groups are prone to oxidative metabolism, whereas sulfonamides (e.g., QPhD) exhibit greater metabolic stability .
生物活性
4-[(2-Methylphenyl)methylsulfanyl]quinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through various methods that often involve the modification of quinazoline derivatives. The structural formula can be represented as follows:
The presence of the methylsulfanyl group and the 2-methylphenyl moiety contributes to its unique properties, influencing its biological activity.
1. Antimicrobial Activity
Various studies have highlighted the antimicrobial potential of quinazoline derivatives, including this compound. For example, derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 250 mg/L to higher concentrations depending on the specific structure and substituents on the quinazoline ring .
2. Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MDA-MB231. In one study, IC50 values were reported in the low micromolar range (1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7), indicating potent activity compared to standard chemotherapeutics like doxorubicin .
3. Analgesic Properties
Some quinazoline derivatives have been evaluated for analgesic activity. In animal models, certain modifications led to compounds exhibiting analgesic effects comparable to diclofenac sodium, with activities measured at approximately 67% at specific dosages . This suggests that structural modifications can enhance pain relief properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors for specific enzymes involved in disease pathways, which can explain their anticancer and antimicrobial effects.
- Receptor Modulation : The compound may interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of several quinazoline derivatives found that those with a methylsulfanyl group had enhanced activity against E. coli and Pseudomonas aeruginosa. The study concluded that structural features significantly influence antimicrobial potency .
Case Study 2: Anticancer Potential
In another investigation, a series of quinazoline derivatives were synthesized and tested against cancer cell lines. The results showed that compounds similar to this compound exhibited high cytotoxicity, with some achieving IC50 values lower than traditional chemotherapy agents .
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
